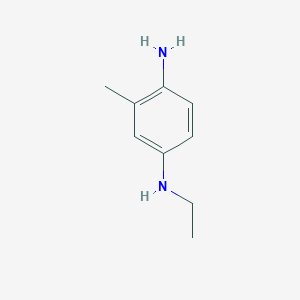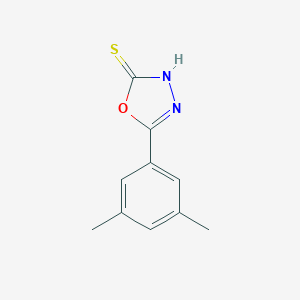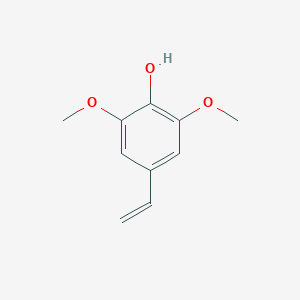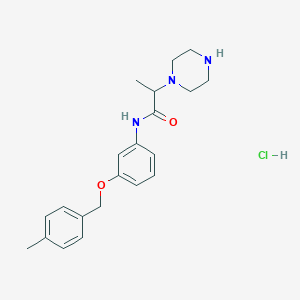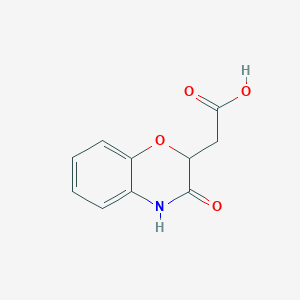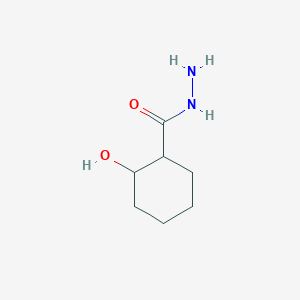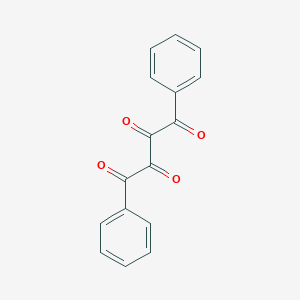
1,4-Diphenylbutane-1,2,3,4-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diphenylbutane-1,2,3,4-tetraone, also known as benzil, is a yellow crystalline compound that belongs to the class of organic compounds called ketones. It has a wide range of applications in the field of chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of 1,4-Diphenylbutane-1,2,3,4-tetraone is not well understood. However, it is believed to act as a radical scavenger and an antioxidant. It can also inhibit the growth of cancer cells by inducing apoptosis.
Efectos Bioquímicos Y Fisiológicos
1,4-Diphenylbutane-1,2,3,4-tetraone has various biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It can also improve cognitive function and memory, and reduce anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Diphenylbutane-1,2,3,4-tetraone has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable and has a long shelf life. However, it has some limitations. It is toxic and can cause skin and eye irritation. It also requires special handling and storage.
Direcciones Futuras
There are several future directions for the research on 1,4-Diphenylbutane-1,2,3,4-tetraone. One direction is to study its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action and its interactions with other molecules. Additionally, its potential as a food preservative and antioxidant can be explored.
Conclusion:
In conclusion, 1,4-Diphenylbutane-1,2,3,4-tetraone has various scientific research applications and has several biochemical and physiological effects. Its advantages and limitations for lab experiments should be taken into consideration. Future research can explore its potential as a therapeutic agent and as a food preservative and antioxidant.
Métodos De Síntesis
1,4-Diphenylbutane-1,2,3,4-tetraone can be synthesized through the oxidation of benzoin with nitric acid or potassium permanganate. It can also be synthesized through the oxidation of benzaldehyde with nitric acid or potassium permanganate.
Aplicaciones Científicas De Investigación
1,4-Diphenylbutane-1,2,3,4-tetraone has various scientific research applications. It is used in the synthesis of various organic compounds, such as 1,4-Diphenylbutane-1,2,3,4-tetraoneic acid, 1,4-Diphenylbutane-1,2,3,4-tetraoneic esters, and 1,4-Diphenylbutane-1,2,3,4-tetraoneic alcohols. It is also used in the preparation of dyes, perfumes, and pharmaceuticals. In addition, it is used in the study of various chemical reactions, such as the Cannizzaro reaction and the Tishchenko reaction.
Propiedades
Número CAS |
19909-44-5 |
|---|---|
Nombre del producto |
1,4-Diphenylbutane-1,2,3,4-tetraone |
Fórmula molecular |
C16H10O4 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
1,4-diphenylbutane-1,2,3,4-tetrone |
InChI |
InChI=1S/C16H10O4/c17-13(11-7-3-1-4-8-11)15(19)16(20)14(18)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
UPXVJHYPJTZTAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C(=O)C(=O)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(=O)C(=O)C(=O)C2=CC=CC=C2 |
Otros números CAS |
19909-44-5 |
Sinónimos |
1,4-diphenylbutane-1,2,3,4-tetrone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



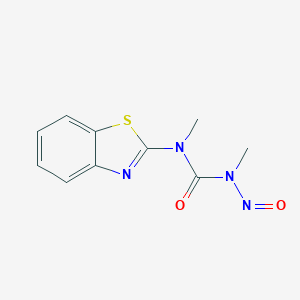
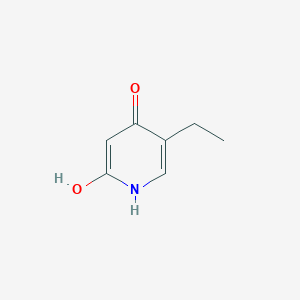
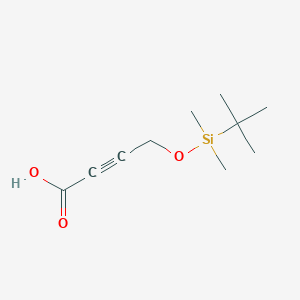
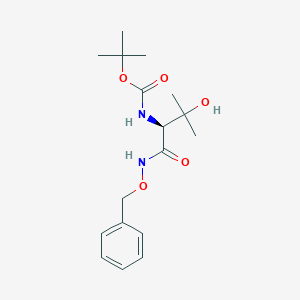
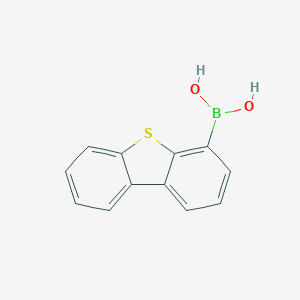
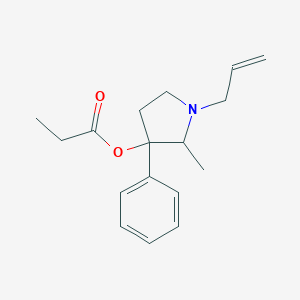
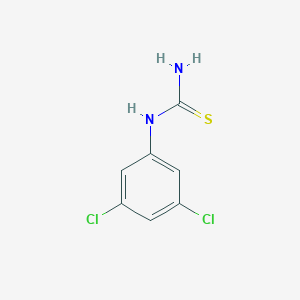
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B24778.png)
